(2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a protected pyrrolidine derivative, followed by deprotection and purification steps to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methylamino group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(amino)pyrrolidine-1-carboxylate
- (2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(ethylamino)pyrrolidine-1-carboxylate
- (2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(dimethylamino)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2S,4S)-tert-butyl 2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups
Properties
CAS No. |
1279037-19-2 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12-4)5-9(13)7-14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
SQFNRLAFLMKLJX-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)NC |
Origin of Product |
United States |
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